molecular formula C11H8ClFN2O B11802174 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B11802174
M. Wt: 238.64 g/mol
InChI Key: WBECRYODRBBNGG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidone core (a five-membered lactam ring) substituted with a 3-chloro-4-fluorophenyl group at position 1 and a cyano group at position 3. This compound is of interest in medicinal chemistry, particularly in the design of central nervous system (CNS) agents or enzyme inhibitors, owing to its balanced electronic and steric properties .

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C11H8ClFN2O/c12-9-3-8(1-2-10(9)13)15-5-7(4-14)11(16)6-15/h1-3,7H,5-6H2

InChI Key

WBECRYODRBBNGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CN1C2=CC(=C(C=C2)F)Cl)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction.

    Attachment of the Phenyl Ring: The chloro and fluoro-substituted phenyl ring is attached to the pyrrolidine ring through a coupling reaction, often facilitated by a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound serves as a tool in studying biological pathways and molecular interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may interact with kinases or other signaling proteins, modulating their activity and influencing cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile are compared below with four analogous compounds derived from the provided evidence. Key differences in core structures, substituents, and physicochemical properties are highlighted.

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Functional Groups Potential Properties
This compound Pyrrolidone (5-membered lactam) 3-Chloro-4-fluorophenyl at position 1, cyano at position 3 Oxo (lactam), cyano, chloro, fluoro High polarity (amide, cyano); moderate lipophilicity (aryl halides); potential H-bond acceptor
1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile Pyridine (aromatic) 4-Chlorobenzyl, methylsulfanyl, phenyl, oxo, cyano Sulfur, oxo, cyano, chloro Higher lipophilicity (sulfur, phenyl); aromatic π-π interactions; H-bond acceptor (oxo, cyano)
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile Pyridine (aromatic) 4-Fluorophenyl, naphthyl, amino, cyano Amino (H-bond donor), cyano, fluoro Enhanced solubility (amino); steric bulk (naphthyl) may limit bioavailability
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile Cyclobutane (4-membered) 3-Fluoropyridin-2-yl, oxo, cyano Oxo, cyano, fluoro High ring strain (reactivity); fluoropyridine’s electron-withdrawing effects

Biological Activity

1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C12H10ClF N2O and features a pyrrolidine ring with a carbonitrile group and a chloro-fluorophenyl substituent. Its structure can be represented as follows:

Chemical Structure C12H10ClFN2O\text{Chemical Structure }\quad \text{C}_{12}\text{H}_{10}\text{ClF}\text{N}_2\text{O}

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest (G2/M)

Antimicrobial Properties

The compound also shows promising antimicrobial activity against certain bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. A common synthetic route includes the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity.

Case Studies

  • Case Study on Antitumor Efficacy : In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
  • Case Study on Antimicrobial Activity : Another study focused on the antimicrobial properties demonstrated that the compound could effectively inhibit biofilm formation in Staphylococcus aureus, highlighting its potential application in treating biofilm-associated infections.

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